4-Fluorotoluene

Overview

Description

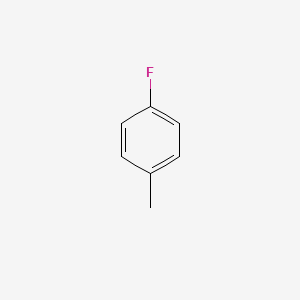

4-Fluorotoluene (C₇H₇F) is a fluorinated aromatic hydrocarbon characterized by a methyl group and a fluorine atom attached to a benzene ring at the para position. It is a colorless liquid with a boiling point of 116°C, a melting point of -56°C, and a density of 1.0007 g/mL at 25°C . The compound is highly flammable and exhibits moderate reactivity, making it a versatile intermediate in organic synthesis, pharmaceuticals, and agrochemicals . Its fluorine substituent enhances metabolic stability and influences electronic properties, which are critical in drug design and materials science .

Preparation Methods

Preparation Methods of 4-Fluorotoluene

The preparation of this compound can be categorized into several key methods, which include:

Salification and Diazotization Method

This method involves a multi-step process that includes salification, diazotization, and thermal decomposition. The following steps outline the procedure:

Salification : Anhydrous hydrofluoric acid is mixed with para-toluidine in a molar ratio of 2 to 5:1 at a temperature of 5-7 °C. The para-toluidine is added dropwise over 7-10 hours while maintaining a constant speed. After the addition, the mixture is reacted for an additional 1-3 hours.

Diazotization : Sodium nitrite is then added to the resulting mixture at temperatures between -3 °C and 0 °C. The molar ratio of sodium nitrite to para-toluidine is maintained between 1 to 1.5:1, with the addition occurring over 8-10 hours followed by a reaction period of 1-3 hours at temperatures ranging from 0 °C to 8 °C.

Thermal Decomposition : The final step involves heating the resultant mixture at temperatures between 0 °C and 65 °C over several stages:

- Stage 1: Maintain temperatures from 0 °C to 15 °C for 3 hours.

- Stage 2: Increase to temperatures between 15 °C and 30 °C for a total of 19 hours.

- Stage 3: Raise temperatures from 30 °C to 52 °C for another 8 hours.

- Stage 4: Finally, reach temperatures from 52 °C to 65 °C for an additional 3 hours.

Post-reaction, the product undergoes neutralization and washing with sodium hydroxide solution before distillation to obtain pure p-fluorotoluene.

Direct Fluorination Method

Another approach for synthesizing this compound involves direct fluorination of toluene using fluorinating agents such as elemental fluorine or other fluorinating reagents (e.g., sulfur tetrafluoride). This method typically requires careful control of reaction conditions due to the high reactivity of fluorine:

- Reaction Conditions : The reaction can be performed under mild conditions (low temperature) to minimize side reactions and ensure selectivity towards the para position.

- Yield and Purity : This method can provide high yields but may require extensive purification steps due to by-products formed during the reaction.

Comparative Analysis of Preparation Methods

The following table summarizes the key differences between the methods discussed:

| Method | Steps Involved | Yield | Purity | Reaction Conditions |

|---|---|---|---|---|

| Salification & Diazotization | Multi-step (salification, diazotization, thermal decomposition) | High | High | Controlled temperatures (0-65 °C) |

| Direct Fluorination | Direct treatment with fluorinating agents | Moderate | Variable | Mild conditions required |

Chemical Reactions Analysis

4-Fluorotoluene undergoes various chemical reactions, including:

Oxidation: When oxidized, this compound can form 4-fluorobenzaldehyde or 4-fluorobenzoic acid, depending on the reaction conditions and oxidizing agents used.

Reduction: The compound can be reduced to form this compound derivatives, such as this compound alcohol.

Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols

Common reagents used in these reactions include hydrogen fluoride, ammonium bifluoride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

4-Fluorotoluene is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of fluorine in its structure enhances the biological activity and stability of pharmaceutical compounds.

Key Pharmaceutical Uses:

- Synthesis of Anticancer Agents: this compound is involved in the preparation of various anticancer drugs. For example, it serves as a precursor for synthesizing compounds that target specific cancer pathways, thereby improving therapeutic efficacy.

- Antiviral Drugs: The compound's unique properties make it suitable for developing antiviral medications, where fluorination can enhance the drug's bioavailability and metabolic stability .

- Anti-inflammatory Drugs: Its application extends to synthesizing anti-inflammatory agents, where the fluorine atom contributes to the desired pharmacological effects .

Agrochemical Applications

In agriculture, this compound is used as an intermediate for producing pesticides and herbicides. The incorporation of fluorine into agrochemical structures often results in enhanced potency and reduced environmental impact.

Key Agrochemical Uses:

- Insecticides and Fungicides: this compound is utilized in synthesizing various insecticides and fungicides that are more effective against pests while being less toxic to non-target organisms.

- Herbicide Development: The compound's stability and reactivity allow for the creation of novel herbicides that provide better weed control with lower application rates .

Material Science Applications

The versatility of this compound extends into material science, where it is employed as a building block for advanced materials.

Key Material Science Uses:

- Liquid Crystals: It plays a crucial role in synthesizing liquid crystals used in display technologies. The fluorinated compounds exhibit favorable properties such as improved thermal stability and electro-optical performance.

- Conductive Polymers: this compound is also involved in producing conductive polymers, which are essential for electronic applications including sensors and flexible electronics .

Case Study 1: Synthesis of Anticancer Compounds

A recent study demonstrated the synthesis of a novel anticancer agent using this compound as a starting material. The compound was modified through a series of reactions to enhance its selectivity towards cancer cells while minimizing side effects on healthy tissues. The resulting compound showed promising results in preclinical trials.

Case Study 2: Development of Eco-friendly Pesticides

Research focused on developing eco-friendly pesticides utilized this compound to create formulations that are effective yet environmentally benign. These formulations were tested against common agricultural pests and showed superior efficacy compared to traditional pesticides, highlighting the potential for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 4-Fluorotoluene involves its interaction with various molecular targets. The fluorine atom’s presence in the compound enhances its reactivity and ability to form stable bonds with other molecules. This property is particularly useful in drug design, where this compound derivatives can selectively interact with specific biological pathways .

Comparison with Similar Compounds

Comparison with Structural Isomers

Structural isomers of 4-fluorotoluene differ in the positions of substituents, leading to distinct chemical and physical properties:

| Compound | Substituent Positions | Key Properties | Applications |

|---|---|---|---|

| 3-Chloro-4-fluorotoluene | Cl (3-position), F (4-position) | Higher reactivity in electrophilic substitution due to Cl’s electron-withdrawing effect | Intermediate for agrochemicals |

| 2-Fluoro-4-nitrotoluene | F (2-position), NO₂ (4-position) | Enhanced electron-deficient aromatic ring; participates in nucleophilic substitutions | Precursor for explosives and dyes |

| 4-Fluoro-2-methyltoluene | F (4-position), CH₃ (2-position) | Steric hindrance from methyl group reduces reaction rates | Specialty polymers |

Key Insight : The para-fluorine in this compound minimizes steric effects compared to ortho-substituted isomers, improving its suitability as a synthetic building block .

Comparison with Substituted Derivatives

Substituents such as sulfonyl, nitro, and difluoromethyl groups significantly alter reactivity and applications:

Sulfonyl Derivatives

- 4-Fluoro-2-(methylsulfonyl)toluene :

- The methylsulfonyl group at the 2-position increases polarity and solubility in polar solvents .

- Used in pharmaceutical intermediates due to its stability under acidic conditions .

Nitro Derivatives

- 3-Fluoro-4-nitrotoluene :

- The nitro group at the 4-position directs electrophilic attacks to the 2- and 6-positions, enabling regioselective syntheses .

- Yields high conversion rates (90%) in nitration reactions .

Difluoromethyl Derivatives

- 2-(Difluoromethyl)-4-fluorotoluene: The difluoromethyl group enhances lipophilicity, improving membrane permeability in drug candidates . Exhibits stronger antifungal activity compared to non-fluorinated analogs (e.g., 2-chloro-4-methyltoluene) .

Table : Reactivity and Biological Activity of Derivatives

Comparison with Deuterated Analogs

Deuteration of this compound introduces isotopic labeling for analytical applications:

- This compound-alpha,alpha,alpha-D₃ :

- Full deuteration of the methyl group reduces vibrational frequencies, aiding in NMR and mass spectrometry studies .

- Contrasts with partially deuterated analogs (e.g., D₁ or D₂ derivatives), which are less stable in isotopic tracing .

Biological Activity

4-Fluorotoluene, a fluorinated aromatic compound, has garnered attention for its unique biological activities and potential applications in various fields, including biochemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its metabolic pathways, effects on microbial growth, and implications for human health.

This compound is a derivative of toluene with a fluorine atom substituted at the para position of the methyl group. Its molecular formula is , and it exhibits properties that influence its reactivity and interaction with biological systems. The presence of fluorine can enhance lipophilicity and stability, affecting how the compound interacts with enzymes and cellular structures.

Metabolism and Microbial Activity

Research has indicated that this compound can serve as a substrate for certain microorganisms. For example, studies have demonstrated that specific bacterial strains can metabolize this compound through enzymatic pathways involving the cleavage of the C–F bond.

Key Findings:

- Microbial Growth : In a controlled study, a bacterial strain was able to utilize 4-fluorobenzoate (a derivative of this compound) as the sole carbon source, leading to an increase in cell density over time. The doubling time was significantly longer compared to non-fluorinated substrates, indicating a slower metabolic rate when utilizing fluorinated compounds .

- Enzymatic Activity : The activity of specific enzymes such as BCR (benzyl-CoA reductase) was found to be upregulated in the presence of 4-fluorobenzoate, suggesting an adaptive response to the fluorinated substrate. Conversely, BCL (benzoate-CoA ligase) activity decreased, indicating a selective pressure on the microbial metabolism .

Toxicological Implications

The biological activity of this compound extends beyond microbial metabolism; it also raises concerns regarding human health due to its potential toxic effects.

Case Studies:

- A case study involving gas station workers exposed to benzene highlighted similar symptoms in individuals exposed to compounds like this compound. The study noted hematological abnormalities such as leukopenia and reduced natural killer (NK) cell counts among workers exposed to benzene and possibly related compounds .

- Another investigation into organic solvent exposure in industrial settings revealed that workers exhibited alterations in immune function when exposed to solvents, including those similar to this compound. This suggests that fluorinated solvents may pose immunotoxic risks .

Enzyme Interaction and Pharmacokinetics

The interaction of this compound with cytochrome P450 enzymes has been documented, indicating its potential role in drug metabolism and pharmacokinetics. These interactions can lead to significant implications for drug-drug interactions and toxicity profiles.

| Enzyme | Effect of this compound | Potential Implications |

|---|---|---|

| Cytochrome P450 | Inhibition observed | Possible alteration in drug metabolism |

| BCR | Upregulation | Enhanced degradation of fluorinated substrates |

| BCL | Downregulation | Reduced capacity for certain metabolic pathways |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-fluorotoluene with high purity, and how can common impurities be identified?

- Methodological Answer : The synthesis of this compound typically involves halogenation or fluorination of toluene derivatives. For example, direct fluorination using Selectfluor® or Balz-Schiemann reactions requires precise control of reaction temperature (<5°C) and stoichiometry to avoid di- or polyfluorinated byproducts . Post-synthesis, impurities like 2-fluorotoluene or residual solvents (e.g., DMF) can be detected via GC-MS (retention time comparison) or NMR (chemical shift analysis at δ −113 to −116 ppm for monofluorinated isomers) . Purity optimization may involve fractional distillation under reduced pressure (boiling point: 115–117°C) or recrystallization in hexane.

Q. How can researchers ensure safe handling of this compound given its flammability and toxicity?

- Methodological Answer : this compound is classified as a flammable liquid (flash point: 22°C) and requires storage in explosion-proof refrigerators. Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and fume hood use due to potential respiratory irritation . Spill management protocols recommend adsorption with vermiculite and neutralization with sodium bicarbonate. Toxicity data (e.g., LD50 in rats: 2,500 mg/kg) suggest moderate acute toxicity, but chronic exposure studies are limited; thus, regular air monitoring for vapor concentrations (using PID detectors) is advised .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Aromatic protons appear as a doublet (J = 8–9 Hz) at δ 7.0–7.3 ppm due to coupling with fluorine, while the methyl group resonates as a singlet at δ 2.3 ppm .

- NMR : A singlet at δ −116 ppm confirms the para-substitution pattern .

- IR Spectroscopy : C-F stretching vibrations appear at 1,220–1,250 cm, distinct from C-Cl or C-Br stretches .

Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to confirm molecular ion peaks (m/z 124.0524 for [M]).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in reaction mechanisms involving this compound as a substrate or internal standard?

- Methodological Answer : Density Functional Theory (DFT) at the uM06/cc-pVTZ level can model competing pathways in fluorination reactions. For example, in N-directed C–H fluorination, DFT reveals that 1,5-hydrogen atom transfer (HAT) is favored over 1,4-HAT due to lower activation energy (ΔG = 18.5 kcal/mol vs. 22.3 kcal/mol) . When using this compound as an internal standard in NMR, computational validation of chemical shift consistency (e.g., solvent effects on δ values) ensures quantitative accuracy in kinetic studies .

Q. What experimental strategies address low yields in Grignard reagent-mediated syntheses of this compound derivatives?

- Methodological Answer : Challenges in Grignard reactions (e.g., Mg activation, side reactions) can be mitigated by:

- Pre-drying reagents (Mg turnings activated with iodine in THF under N).

- Slow addition of aryl fluorides to prevent exothermic decomposition.

- Using ultrasound to enhance mixing and reduce reaction time .

Yields can be improved to >75% by substituting THF with 2-Me-THF, which offers higher boiling point and reduced moisture sensitivity .

Q. How do thermodynamic properties (e.g., heats of combustion) of this compound influence its applications in energy-related research?

- Methodological Answer : The heat of combustion (ΔH = −3,890 kJ/mol) and formation (ΔH = −105 kJ/mol) of this compound, measured via bomb calorimetry, provide critical data for modeling its behavior in combustion systems or as a solvent in exothermic reactions . These values are essential for calculating bond dissociation energies (BDEs) of C–F bonds (≈485 kJ/mol), which inform its stability in catalytic cycles or high-temperature environments.

Q. Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing contradictory data in fluorination kinetics studies using this compound?

- Methodological Answer : Conflicting rate constants (e.g., in radical fluorination) can be resolved using multivariate regression to isolate variables like solvent polarity or catalyst loading. For reproducibility, ensure internal standardization with this compound in NMR (1:1 molar ratio to analyte) and report uncertainties via error bars derived from triplicate trials . Data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) with raw spectra deposited in repositories like Zenodo.

Q. How can researchers design experiments to distinguish between electronic and steric effects of the fluorine substituent in this compound?

- Methodological Answer :

- Electronic Effects : Compare Hammett σ values (σ = 0.34 for –F) using substituent-dependent reaction rates (e.g., SNAr reactions).

- Steric Effects : Conduct competitive experiments with ortho-fluorinated analogs (e.g., 2-fluorotoluene) in bulky ligand-metal complexes (e.g., Pd-catalyzed coupling).

Data should be analyzed via linear free-energy relationships (LFER) or X-ray crystallography to quantify steric parameters (e.g., Tolman cone angles) .

Properties

IUPAC Name |

1-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWPPGUCZBJXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059852 | |

| Record name | p-Fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-fluorotoluene appears as a colorless liquid with an aromatic odor. May float or sink in water. (USCG, 1999) | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

241.9 °F at 760 mmHg (USCG, 1999) | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

105 °F (USCG, 1999) | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0007 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

39.81 mmHg (USCG, 1999) | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

352-32-9, 2194-09-4 | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Fluorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002194094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-FLUOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUD6WZ1B8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-70.2 °F (USCG, 1999) | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.